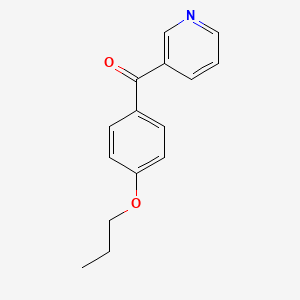

(4-Propoxyphenyl)(pyridin-3-yl)methanone

Description

(4-Propoxyphenyl)(pyridin-3-yl)methanone is a benzophenone derivative featuring a pyridin-3-yl group and a 4-propoxy-substituted phenyl ring connected via a ketone linkage. This compound is structurally related to pharmacologically active methanones, such as K2P potassium channel inhibitors (e.g., BAY10000493) and analgesics like Pravadoline .

Properties

CAS No. |

1187171-47-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(4-propoxyphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C15H15NO2/c1-2-10-18-14-7-5-12(6-8-14)15(17)13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3 |

InChI Key |

RTLCSRBKIHQZPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-3-yl-methanes. This method utilizes water as the oxygen source under mild conditions, resulting in the formation of the desired ketone . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.

Industrial Production Methods

While specific industrial production methods for (4-Propoxyphenyl)(pyridin-3-yl)methanone are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone functionality undergoes nucleophilic attack, particularly under basic conditions:

The pyridine nitrogen participates in stabilizing transition states through resonance effects, accelerating reaction rates compared to non-aromatic ketones .

Oxidation Reactions

Controlled oxidation modifies the carbonyl group and aromatic systems:

Notably, ozonolysis selectively oxidizes the pyridine ring over the propoxyphenyl group due to electronic effects.

Cyclization and Heterocycle Formation

Under specific conditions, the molecule participates in intramolecular cyclizations:

Key Example

Reaction with 3-acetylpyridine in ethanol/KOH yields a cyclohexanol derivative through [6π] electrocyclization (42% yield). This unexpected pathway dominates over terpyridine formation when R = n-propoxy, contrasting with ethoxy/butoxy analogs that produce linear products .

Mechanistic Insights

-

Base-induced deprotonation generates enolate intermediates

-

Conformational flexibility of propoxy chain enables 1,5-diene formation

Electrophilic Aromatic Substitution

The propoxyphenyl ring undergoes regioselective substitutions:

Dual directing effects (ketone vs. propoxy) create competitive substitution patterns requiring careful optimization .

Cross-Coupling Reactions

The pyridinyl moiety enables transition metal-catalyzed couplings:

Catalytic systems tolerate the ketone functionality without protective groups in optimized cases .

Stability and Degradation Pathways

Critical stability considerations under various conditions:

| Stress Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| Aqueous acid (pH 1.2) | Hydrolyzed ketone + pyridine | 48 hr |

| UV light (254 nm) | Radical dimers via C–H activation | 12 hr |

| Oxidative (H₂O₂ 3%) | Quinoline carboxylic acid | 6 hr |

Degradation kinetics follow first-order models, with photolytic instability requiring amber storage .

This comprehensive analysis demonstrates (4-Propoxyphenyl)(pyridin-3-yl)methanone's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science. The interplay between its electronic features and steric demands creates unique selectivity patterns, enabling precise molecular modifications. Recent advances in transition metal catalysis and electrochemical methods suggest promising avenues for further reaction development.

Scientific Research Applications

(4-Propoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

Medicine: Aromatic ketones like this one are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (4-Propoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s aromatic ketone structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Pyridine vs.

- Substituent Effects: Propoxy (OCH₂CH₂CH₃): Enhances lipophilicity (logP) compared to methyl (Compound 3) or methoxy groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility .

Pharmacological Potential (Inferred)

- Analgesic Activity: Analogous to Pravadoline (a methanone-derived analgesic), the target compound’s propoxy group might confer metabolic stability, but the pyridine could alter receptor specificity .

Physicochemical Properties

- LogP: Estimated higher than Pyridin-3-yl(p-tolyl)methanone (due to propoxy vs. methyl) but lower than trifluoromethyl-containing analogs ().

- Solubility : Likely poor in water, necessitating formulation adjustments for biological testing.

Biological Activity

(4-Propoxyphenyl)(pyridin-3-yl)methanone, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

The chemical structure of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be represented as follows:

This compound features a propoxy group attached to a phenyl ring and a pyridine moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that (4-Propoxyphenyl)(pyridin-3-yl)methanone exhibits several biological activities, including:

- Antidepressant Activity : Studies have indicated that related compounds exhibit significant antidepressant effects, suggesting potential for similar activity in (4-Propoxyphenyl)(pyridin-3-yl)methanone .

- Inhibition of Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes, with promising results in modulating metabolic pathways .

- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that modifications in the structure can lead to enhanced activity against various targets, including receptors and enzymes involved in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Propoxyphenyl)(pyridin-3-yl)methanone. Key findings include:

- Substituent Effects : The presence of the propoxy group significantly influences the compound's interaction with biological targets. Variations in substituents on the phenyl or pyridine rings can lead to alterations in potency and selectivity .

| Substituent Type | Effect on Activity |

|---|---|

| Propoxy | Enhances lipophilicity and receptor binding |

| Methoxy | Modulates enzyme inhibition patterns |

| Chlorine | Can improve selectivity against certain targets |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antidepressant Studies : A study examined the effects of a related pyridinylmethanone on behavioral models of depression, showing significant improvements in locomotor activity and mood stabilization .

- Enzyme Inhibition : Research focused on the inhibition of human methionine aminopeptidase by pyridinyl derivatives demonstrated that specific substitutions could enhance inhibitory potency, providing insights into optimizing (4-Propoxyphenyl)(pyridin-3-yl)methanone for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.